molecular formula C6H5ClN4 B1298276 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7197-01-5

6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1298276
CAS No.: 7197-01-5
M. Wt: 168.58 g/mol
InChI Key: NHLQOVMOYMLRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (6-Cl-3-Me-TTP) is an organic compound that belongs to the pyridazine family of heterocyclic compounds. It has a unique chemical structure, which is composed of two fused six-membered rings and one five-membered ring. 6-Cl-3-Me-TTP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Its chemical structure has also been studied for its potential to be used in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Structural Characterization

Pyridazine derivatives, including 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized for their biological properties. These compounds have been studied for their anti-tumor and anti-inflammatory activities. Their synthesis involves specific chemical reactions and crystallization in different crystal systems. Advanced techniques like NMR, IR, mass spectral studies, and X-ray diffraction have been employed for their characterization. Density Functional Theory (DFT) calculations aid in comparing theoretical and experimental results and understanding molecular interactions and quantum chemical parameters (Sallam et al., 2021).

Biological and Pharmaceutical Significance

In the field of medicinal chemistry, heterocyclic compounds like this compound display significant pharmaceutical importance. Their synthesis is often achieved through complex chemical processes and the products are elucidated using spectroscopic techniques. The investigation of their molecular structure, including HOMO-LUMO energy gap and global reactivity descriptors, provides insights into their biological activity. These compounds have shown potential in lowering blood pressure without affecting the heart rate, making them candidates for antihypertensive agents (Sallam et al., 2021).

Applications in Agriculture

Pyridazine derivatives have found applications in agriculture as well. They are used as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. Molecular docking studies have been conducted to understand their effectiveness against various agricultural pathogens, like the fungus Fusarium oxysporum. These studies involve synthesizing the compounds, confirming their structures, and analyzing their intermolecular hydrogen bonds and energy frameworks (Sallam et al., 2022).

Mechanism of Action

A family of 12 triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials in order to develop them as anti-diabetic medications .

Properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-8-9-6-3-2-5(7)10-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQOVMOYMLRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358717
Record name 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7197-01-5
Record name 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.0 g (6.7 mmol) of 3,6-dichloropyridazine in 5 mL of butanol was added 500 mg (6.7 mmol) of acetic hydrazide and the resulting solution was stirred under nitrogen at reflux for 24 h. The reaction mixture was then cooled to ambient temperature, filtered, and the resulting precipitate washed with ethyl acetate and methanol. The combined filtrate and washings were concentrated and dissolved in 250 mL of 10:1 chloroform/methanol then washed with saturated aqueous brine (2×100 mL). The organic phase was then dried over magnesium sulfate, filtered, and evaporated in vacuo to yield a yellow solid. The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 80% ethyl acetate/hexanes gradient) to give the title compound as a brown crystalline solid. LC/MS 169.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.